N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide is an organic compound that belongs to the class of naphthodioxane derivatives. This compound is characterized by a naphthodioxane core structure with an acetamide functional group attached to it. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide typically involves the following steps:
Formation of the Naphthodioxane Core: The naphthodioxane core can be synthesized through a series of reactions starting from naphthalene derivatives.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthodioxane Derivatives: Compounds with similar naphthodioxane core structures but different functional groups.
Acetamide Derivatives: Compounds with acetamide functional groups attached to different core structures.
Uniqueness
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide is unique due to its specific combination of the naphthodioxane core and acetamide functional group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C14H13NO3 |
---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
N-(2,3-dihydrobenzo[g][1,4]benzodioxin-7-yl)acetamide |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-12-3-2-10-7-13-14(8-11(10)6-12)18-5-4-17-13/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
DPGSBDOQORGQOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=CC3=C(C=C2C=C1)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.